molecular formula C18H20N2O2 B2487585 3,3-Dimethyl-4-(2-(naphthalen-1-yl)acetyl)piperazin-2-one CAS No. 946208-39-5

3,3-Dimethyl-4-(2-(naphthalen-1-yl)acetyl)piperazin-2-one

Cat. No.: B2487585
CAS No.: 946208-39-5
M. Wt: 296.37
InChI Key: OGXDUHAFVJOHSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Dimethyl-4-(2-(naphthalen-1-yl)acetyl)piperazin-2-one is a complex organic compound that features a piperazine ring substituted with a naphthalene moiety and a dimethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-4-(2-(naphthalen-1-yl)acetyl)piperazin-2-one typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Naphthalene Moiety: The naphthalene group can be introduced via a Friedel-Crafts acylation reaction, where naphthalene is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Dimethylation: The final step involves the methylation of the piperazine ring using methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene moiety, leading to the formation of naphthoquinones.

    Reduction: Reduction reactions can target the carbonyl group in the acetyl moiety, converting it to an alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the dimethyl groups can be replaced by other alkyl or aryl groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Naphthoquinones and related derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

3,3-Dimethyl-4-(2-(naphthalen-1-yl)acetyl)piperazin-2-one has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its interactions with neurotransmitter receptors.

    Materials Science: The compound’s structural properties make it a candidate for the development of novel polymers and materials with specific electronic properties.

    Biological Studies: It is used in studies investigating its effects on cellular pathways and its potential as an anti-cancer agent.

Comparison with Similar Compounds

    4-(2-(Naphthalen-1-yl)acetyl)piperazin-2-one: Lacks the dimethyl substitution, which may affect its binding affinity and specificity.

    3,3-Dimethyl-4-(2-(phenyl)acetyl)piperazin-2-one:

Uniqueness: 3,3-Dimethyl-4-(2-(naphthalen-1-yl)acetyl)piperazin-2-one is unique due to the combination of the naphthalene moiety and the dimethyl-substituted piperazine ring, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3,3-dimethyl-4-(2-naphthalen-1-ylacetyl)piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-18(2)17(22)19-10-11-20(18)16(21)12-14-8-5-7-13-6-3-4-9-15(13)14/h3-9H,10-12H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGXDUHAFVJOHSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NCCN1C(=O)CC2=CC=CC3=CC=CC=C32)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.